molecular formula C27H34O9 B8209536 Muconomycin A

Muconomycin A

Cat. No.: B8209536
M. Wt: 502.6 g/mol
InChI Key: NLUGUZJQJYVUHS-CFEGEJFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1R,3R,8R,12S,13R,18Z,20Z,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2’-oxirane]-11,17,22-trione, also known as Roridin E, is a complex organic molecule. It belongs to the class of trichothecenes, which are mycotoxins produced by certain fungi. This compound is notable for its intricate structure and significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Roridin E involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, oxidation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of Roridin E is less common due to its complex structure and the need for precise control over reaction conditions. it can be produced through fermentation processes using fungi that naturally produce trichothecenes. The fermentation broth is then extracted and purified to isolate Roridin E.

Chemical Reactions Analysis

Types of Reactions

Roridin E undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Roridin E has several applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and stereochemistry.

    Biology: Investigated for its effects on cellular processes and its potential as a tool to study cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its cytotoxic properties.

    Industry: Utilized in the development of bioactive compounds and as a reference standard in analytical chemistry.

Mechanism of Action

Roridin E exerts its effects by inhibiting protein synthesis in cells. It binds to the ribosome, preventing the elongation of the polypeptide chain during translation. This inhibition disrupts cellular function and can lead to cell death. The molecular targets include the ribosomal RNA and associated proteins, which are critical for protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Roridin A: Another trichothecene with a similar structure but different functional groups.

    Verrucarin A: Shares the trichothecene backbone but has distinct substituents.

    Satratoxin H: A trichothecene with potent cytotoxic effects, structurally related to Roridin E.

Uniqueness

Roridin E is unique due to its specific stereochemistry and the presence of multiple oxygen-containing functional groups. These features contribute to its distinct biological activity and make it a valuable compound for research.

Properties

IUPAC Name

(1R,3R,8R,12S,13R,18Z,20Z,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O9/c1-16-8-10-26-14-33-24(31)23(30)17(2)9-11-32-21(28)6-4-5-7-22(29)36-18-13-20(35-19(26)12-16)27(15-34-27)25(18,26)3/h4-7,12,17-20,23,30H,8-11,13-15H2,1-3H3/b6-4-,7-5-/t17-,18-,19-,20-,23+,25-,26-,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUGUZJQJYVUHS-CFEGEJFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCOC(=O)/C=C\C=C/C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Merck Index]
Record name Verrucarin A
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9602
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

3148-09-2
Record name Verrucarin� A from Myrothecium sp.
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muconomycin A
Reactant of Route 2
Muconomycin A
Reactant of Route 3
Muconomycin A
Reactant of Route 4
Muconomycin A
Reactant of Route 5
Muconomycin A
Reactant of Route 6
Muconomycin A

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